N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Compound Identification and Classification
This compound carries the Chemical Abstracts Service registry number 1315350-34-5, providing definitive identification within chemical databases and literature. The compound belongs to the organoboron chemical class due to the presence of a boron atom within its dioxaborolan ring system, specifically categorizing it as a pinacol boronic ester derivative. Additionally, the presence of the amine functional group attached to the pyridine ring places it within the amine family of organic compounds, creating a dual classification that reflects its multifunctional nature. The compound is further classified as a heterocyclic compound due to the nitrogen-containing pyridine ring, and as an alicyclic compound due to the four-membered cyclobutyl ring system. This multiple classification system demonstrates the structural complexity and potential versatility of the molecule in various chemical applications.
The molecular formula C15H23BN2O2 provides essential compositional information, indicating the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms. The molecular weight of 274.17 grams per mole establishes the compound's size within the range typical for pharmaceutical intermediates and synthetic building blocks. The Chemical Structure Database (MDL) number MFCD09607772 provides additional database identification, facilitating searches across multiple chemical information systems. Database entries in PubChem (CID 53398494) and other chemical repositories ensure comprehensive documentation and accessibility for researchers worldwide. These identification systems collectively establish a robust framework for tracking and referencing the compound across various scientific contexts and applications.
Table 1: Compound Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1315350-34-5 |
| Molecular Formula | C15H23BN2O2 |
| Molecular Weight | 274.17 g/mol |
| MDL Number | MFCD09607772 |
| PubChem CID | 53398494 |
The compound's classification within regulatory frameworks depends on its intended use and application context. In research settings, it typically falls under laboratory chemical classifications, with specific handling and storage requirements that reflect its chemical properties rather than biological activity. The compound's registration status varies by jurisdiction, with some regulatory databases listing it specifically while others may classify it under broader organoboron compound categories. International chemical trade classifications place the compound within specific commodity codes that facilitate import and export procedures for research and commercial applications. Understanding these various classification systems proves essential for researchers and commercial entities working with the compound in different geographical and regulatory contexts.
Structural Significance in Organoboron Chemistry
The structural architecture of this compound exemplifies the sophisticated design principles underlying modern organoboron chemistry. The pinacol boronic ester functionality represents a crucial advancement in making boron-containing compounds more stable and easier to handle compared to their corresponding boronic acid counterparts. The tetramethyl-substituted dioxaborolan ring system provides steric protection around the boron center, preventing unwanted hydrolysis and decomposition reactions that commonly plague free boronic acids. This protection allows for easier purification, storage, and handling while maintaining the essential reactivity required for cross-coupling reactions. The pinacol ester group can be selectively cleaved under appropriate conditions to regenerate the active boronic acid functionality when needed for specific synthetic transformations.
The integration of the boronic ester with the pyridine-cyclobutyl amine framework creates unique opportunities for controlled reactivity in synthetic applications. The pyridine nitrogen can serve as a coordination site for metal catalysts, potentially facilitating intramolecular delivery mechanisms in cross-coupling reactions. The electron-withdrawing nature of the pyridine ring modulates the electronic properties of the boron center, influencing both the stability of the ester linkage and the reactivity toward transmetalation processes. Research has demonstrated that such electronic effects can significantly impact the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions, with electron-deficient aromatic systems often showing enhanced reactivity. The cyclobutyl amine substituent adds additional steric and electronic complexity, potentially providing opportunities for selective transformations based on conformational preferences and steric accessibility.
Table 2: Structural Components and Their Chemical Significance
| Structural Component | Chemical Significance |
|---|---|
| Pinacol Ester | Enhanced stability, controlled reactivity |
| Pyridine Ring | Electron-withdrawing, coordination site |
| Cyclobutyl Group | Steric bulk, conformational constraint |
| Amine Functionality | Nucleophilic site, hydrogen bonding |
The compound's structure positions it favorably for participation in modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, which has become one of the most important carbon-carbon bond-forming reactions in synthetic chemistry. The pinacol ester functionality allows for controlled release of the active organoboron species under catalytic conditions, enabling efficient transmetalation with palladium complexes. Studies have shown that pinacol esters can exhibit different reactivity patterns compared to boronic acids, sometimes showing enhanced rates due to favorable electronic effects or improved solubility in organic solvents. The heterocyclic nature of the compound provides additional opportunities for regioselective functionalization, as the different positions on the pyridine ring can exhibit distinct reactivity profiles toward various electrophilic and nucleophilic partners. This structural versatility makes the compound particularly valuable for constructing complex molecular architectures in pharmaceutical and materials science applications.
Historical Context and Development
The development of this compound reflects the broader historical evolution of organoboron chemistry, particularly the advancement from simple boronic acids to more sophisticated ester derivatives. The foundational work in organoboron chemistry began in the mid-20th century, but the practical application of these compounds in synthetic chemistry gained significant momentum with the development of the Suzuki-Miyaura cross-coupling reaction in the 1970s and 1980s. The Nobel Prize recognition of this chemistry in 2010 highlighted the transformative impact of organoboron compounds on synthetic methodology. The evolution toward pinacol ester derivatives emerged from practical needs to overcome the limitations of boronic acids, including their tendency to undergo dehydration, their challenging purification, and their variable stability under different conditions.
The specific development of pinacol boronic esters gained significant traction in the 1990s and 2000s as synthetic chemists recognized their superior handling properties and consistent reactivity profiles. The introduction of bis(pinacolato)diboron as a readily available borylating agent through the Miyaura borylation reaction provided efficient access to pinacol ester derivatives from aryl halides. This methodology enabled the systematic exploration of various aromatic and heteroaromatic pinacol esters, including pyridine derivatives like the compound under discussion. The pharmaceutical industry's adoption of these reagents accelerated their development, as companies sought reliable and scalable methods for late-stage functionalization of drug candidates. Major pharmaceutical companies have extensively employed pinacol boronic esters in the synthesis of various therapeutic agents, demonstrating their practical value in industrial settings.
The emergence of specialized cyclobutyl-containing compounds represents a more recent development within organoboron chemistry, driven by the pharmaceutical industry's interest in conformationally constrained building blocks. Cyclobutyl groups have gained attention as bioisosteres for other functional groups, offering unique three-dimensional properties that can enhance drug-target interactions. The combination of cyclobutyl amine functionality with organoboron chemistry creates new opportunities for accessing previously difficult-to-synthesize molecular architectures. Patent literature from the mid-2000s onward shows increasing interest in cyclobutyl amine derivatives for various therapeutic applications, particularly in the context of histamine receptor modulators and other neurologically active compounds. This trend reflects the ongoing evolution of medicinal chemistry toward increasingly sophisticated molecular designs that combine multiple pharmacophoric elements within single compounds.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organoboron compounds containing multiple functional groups. The name begins with the N-cyclobutyl designation, indicating the cyclobutyl group attached to the nitrogen atom of the pyridine ring system. The position number 6 specifies the location of the dioxaborolan substituent on the pyridine ring, while the complete dioxaborolan name (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) describes the pinacol ester functionality with its characteristic tetramethyl substitution pattern. The pyridin-2-amine portion identifies the core heterocyclic structure with the amine group at the 2-position relative to the pyridine nitrogen. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates communication among researchers worldwide.
Alternative nomenclature systems provide additional ways to describe this compound, reflecting different naming conventions and structural perspectives. The synonym "6-(Cyclobutylamino)pyridine-2-boronic acid pinacol ester" emphasizes the compound's relationship to the corresponding boronic acid. This alternative name highlights the functional relationship between the ester and its parent boronic acid, which is particularly relevant for understanding the compound's reactivity and synthetic applications. Database entries may also employ abbreviated forms or trade names that reflect specific supplier designations or research codes. The compound appears in various chemical databases under identifier codes such as AKOS015950067, DTXSID30694456, and other alphanumeric designations that facilitate database searches and inventory management.
Table 3: Nomenclature and Database Identifiers
| Naming System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Alternative Systematic Name | 6-(Cyclobutylamino)pyridine-2-boronic acid pinacol ester |
| Chemical Abstracts Service Number | 1315350-34-5 |
| PubChem CID | 53398494 |
| InChI Key | ISWNYJIAZWVVHV-UHFFFAOYSA-N |
The compound's representation in chemical informatics systems employs several standardized molecular notation formats that enable computational analysis and database searching. The Simplified Molecular Input Line Entry System (SMILES) notation "B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCC3" provides a linear text representation of the molecular structure. The International Chemical Identifier (InChI) string offers a more detailed structural description that includes stereochemical information and connectivity patterns. The corresponding InChI Key "ISWNYJIAZWVVHV-UHFFFAOYSA-N" provides a hashed version suitable for database indexing and rapid molecular lookup procedures. These various representation formats ensure compatibility across different computational chemistry platforms and facilitate automated molecular analysis and comparison procedures.
Properties
IUPAC Name |
N-cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(18-12)17-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNYJIAZWVVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694456 | |
| Record name | N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315350-34-5 | |
| Record name | N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation of Halopyridine Precursors
The Miyaura borylation reaction is the most widely reported method for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position of the pyridine ring.
Procedure :
-
Substrate Preparation : Start with 6-bromo-2-chloropyridine (or 6-bromopyridin-2-amine if protection is required).
-
Borylation : React with bis(pinacolato)diboron (1.1 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 eq) in dioxane at 80°C for 12–24 hours.
-
Workup : Filter through Celite, concentrate, and purify via silica gel chromatography (hexane/EtOAc gradient).
Key Data :
Challenges :
-
Competing debromination or protodeboronation requires strict anhydrous conditions.
-
Steric hindrance at the 6-position may necessitate higher catalyst loadings (10 mol%).
Optimization Insights :
One-Pot Sequential Borylation-Amination
Recent advances enable a tandem approach to streamline synthesis.
Procedure :
-
Initial Borylation : Perform Miyaura borylation on 6-bromo-2-chloropyridine as in Section 1.1.
-
Direct Amination : Without isolating the intermediate, add cyclobutylamine, XPhos Pd G2 (5 mol%), and Cs₂CO₃ (3 eq). Heat at 90°C for 18 hours.
-
Workup : Concentrate and purify via reverse-phase HPLC.
Key Data :
Advantages :
Protective Group Strategies
Boc Protection of Pyridin-2-Amine
To prevent undesired side reactions during borylation, the amine group is often protected.
Procedure :
-
Protection : Treat 6-bromopyridin-2-amine with Boc₂O (1.5 eq) and DMAP (0.1 eq) in THF at 25°C for 4 hours.
-
Borylation : Proceed as in Section 1.1.
-
Deprotection : Remove Boc with TFA/DCM (1:1) at 0°C for 1 hour.
Key Data :
Limitations :
Alternative Pathways and Emerging Methods
Direct Boronylation of N-Cyclobutylpyridin-2-Amine
A less common route involves late-stage boronylation of pre-formed N-cyclobutylpyridin-2-amine.
Procedure :
-
Substrate : N-Cyclobutyl-6-bromopyridin-2-amine.
-
Borylation : React with B₂Pin₂ (1.1 eq), Pd(OAc)₂ (5 mol%), and KOAc (3 eq) in DMF at 100°C for 24 hours.
-
Workup : Extract with EtOAc, wash with brine, and purify via column chromatography.
Key Data :
Drawbacks :
Scalability and Industrial Considerations
Catalyst Recycling and Cost Optimization
Industrial-scale synthesis prioritizes catalyst recovery and solvent selection.
Innovations :
-
Immobilized Catalysts : Silica-supported Pd nanoparticles enable 5 recycles with <10% activity loss.
-
Solvent Substitution : Replacing dioxane with cyclopentyl methyl ether (CPME) improves safety and reduces costs.
Economic Data :
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted boronate esters.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds related to N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit inhibitory effects on serine-threonine kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression. For instance, studies have shown that this compound can inhibit the activity of BMP (Bone Morphogenetic Protein) receptors, which are implicated in tumor growth and metastasis .
1.2 Neurological Disorders
The compound has been investigated for its potential use in treating neurological disorders. It acts as a dual pharmacophore targeting phosphodiesterase type IV and muscarinic receptors, which may provide therapeutic benefits for conditions such as depression and anxiety . This dual action could enhance its efficacy compared to single-target drugs.
Biochemical Applications
2.1 Modulation of Cell Growth
this compound has been studied for its ability to modulate cellular processes such as differentiation and apoptosis. Its mechanism of action involves the inhibition of specific signaling pathways that regulate these processes . This property makes it a candidate for further research in regenerative medicine and cancer therapy.
2.2 Inhibition of Pathological Conditions
The compound has shown promise in treating conditions like Sjögren’s syndrome and diffuse intrinsic pontine glioma (DIPG). By inhibiting BMP6 expression linked to these diseases, the compound may offer new avenues for therapeutic intervention .
Case Studies
Mechanism of Action
The mechanism of action of N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Biological Activity
N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1315350-34-5) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse scientific literature.
Molecular Structure and Weight
- Molecular Formula : C₁₅H₂₃BN₂O₂
- Molecular Weight : 274.17 g/mol
Physical Properties
The compound is typically stored in a sealed container at temperatures between 2°C and 8°C to maintain stability and prevent degradation .
- GSK-3β Inhibition :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Cytotoxicity Studies
In a series of cytotoxicity assays conducted on various cell lines (HT-22 and BV-2), this compound exhibited low cytotoxicity at concentrations up to 10 µM. This indicates a favorable safety profile for potential therapeutic applications .
Study 1: GSK-3β Inhibitory Activity
A study highlighted that compounds with cyclobutyl substituents demonstrated enhanced GSK-3β inhibitory activity compared to other substituents. The IC₅₀ values for these compounds ranged significantly, indicating their potency and potential for further development in therapeutic contexts .
Study 2: Anti-inflammatory Activity
In a model using BV-2 microglial cells, the compound significantly decreased levels of NO and IL-6 at concentrations as low as 1 µM. This effect surpassed that of several reference compounds used in the study .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃BN₂O₂ |
| Molecular Weight | 274.17 g/mol |
| GSK-3β Inhibition IC₅₀ | 8 nM |
| ROCK-1 Inhibition IC₅₀ | 2.3 µM |
| Cytotoxicity (HT-22 Cells) | No significant decrease up to 10 µM |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the boronate ester group. A general protocol involves reacting a halogenated pyridin-2-amine precursor (e.g., 6-bromo-N-cyclobutylpyridin-2-amine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate as a base, and dioxane as a solvent under inert conditions .
- Key parameters : Catalyst loading (0.1–5 mol%), reaction temperature (80–110°C), and purification via crystallization (e.g., PE/EtOAc mixtures) .
Q. How is the structural integrity of the compound validated post-synthesis?
- X-ray crystallography using programs like SHELXL or OLEX2 is employed for unambiguous confirmation of molecular geometry and bond lengths .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., cyclobutyl protons at δ ~2.5–3.5 ppm; boronate ester signals at δ ~1.3 ppm).
- HRMS : Confirm molecular formula (e.g., C₁₆H₂₄BN₃O₂).
- FT-IR : Identify B-O stretches (~1350 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .
Q. What is the role of the boronate ester in this compound’s reactivity?
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in transition-metal-catalyzed cross-couplings (e.g., Suzuki reactions) to form biaryl or heteroaryl linkages, critical for constructing pharmacophores or functional materials .
- Stability considerations : The boronate ester is air- and moisture-sensitive, requiring storage under inert conditions (2–8°C, sealed) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
- Design of Experiments (DoE) approaches systematically vary parameters:
- Catalyst screening : Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ for enhanced turnover .
- Solvent effects : Dioxane vs. THF for better solubility of boronates .
- Temperature gradients : Microwave-assisted synthesis to reduce reaction times .
Q. How are contradictory data in pharmacological studies resolved (e.g., conflicting receptor binding affinities)?
- Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains, followed by mutational studies to confirm key residues .
Q. What strategies mitigate degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC-MS to identify degradation products (e.g., deboronation or cyclobutyl ring-opening) .
- Stabilization approaches : Co-formulation with antioxidants (e.g., ascorbic acid) or encapsulation in liposomes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
